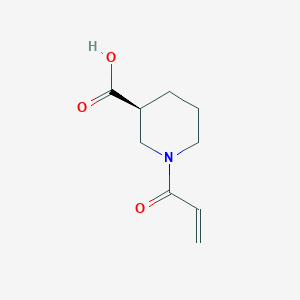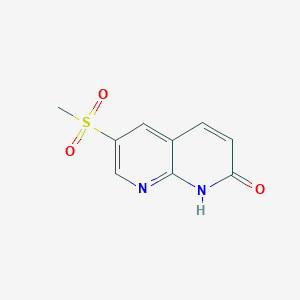
6-Methanesulfonyl-1,8-naphthyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methanesulfonyl-1,8-naphthyridin-2-ol is a heterocyclic compound that belongs to the class of 1,8-naphthyridines These compounds are known for their diverse biological activities and photochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 6-Methanesulfonyl-1,8-naphthyridin-2-ol, can be achieved through various methods. Some common synthetic routes include:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants to form the desired product in a single step.
Friedländer Synthesis: This method involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization to form the naphthyridine ring.
Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or iridium, can be used to facilitate the formation of 1,8-naphthyridines through various coupling reactions.
Industrial Production Methods
Industrial production of 1,8-naphthyridines often involves scalable and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common practices to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Methanesulfonyl-1,8-naphthyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the methanesulfonyl group can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
6-Methanesulfonyl-1,8-naphthyridin-2-ol has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Methanesulfonyl-1,8-naphthyridin-2-ol involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound may also interact with DNA, leading to changes in its conformation and inhibition of replication or transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
1,8-Naphthyridine: The parent compound of the class, known for its diverse biological activities.
2-Phenyl-1,8-naphthyridine: A derivative with potential anticancer properties.
7-Methyl-1,8-naphthyridine: Another derivative with applications in medicinal chemistry.
Uniqueness
6-Methanesulfonyl-1,8-naphthyridin-2-ol is unique due to the presence of the methanesulfonyl group, which can enhance its solubility and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H8N2O3S |
|---|---|
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
6-methylsulfonyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O3S/c1-15(13,14)7-4-6-2-3-8(12)11-9(6)10-5-7/h2-5H,1H3,(H,10,11,12) |
Clave InChI |
JLANMOJGGZPNCG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CN=C2C(=C1)C=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


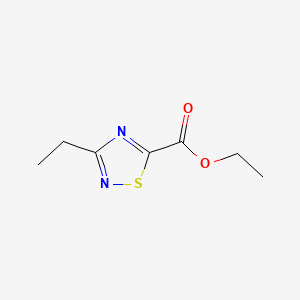
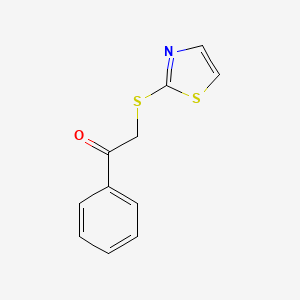
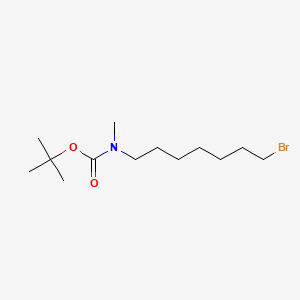

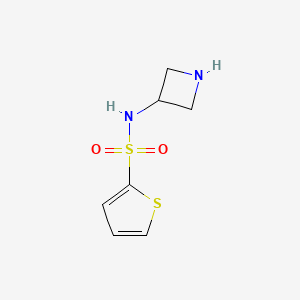
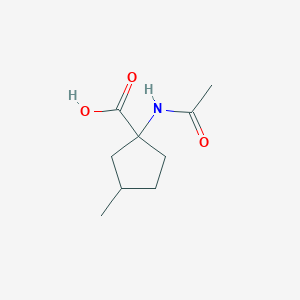
![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)


